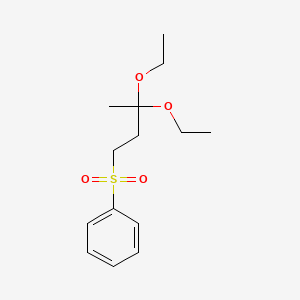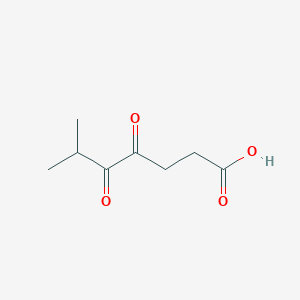
6-Methyl-4,5-dioxoheptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4,5-dioxoheptanoic acid is a dioxo monocarboxylic acid that is structurally derived from heptanoic acid. This compound features oxo groups replacing the hydrogens at positions 4 and 5, and a methyl group at position 6. It is an abnormal metabolite of the tyrosine metabolic pathway and serves as a marker for type 1 tyrosinaemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4,5-dioxoheptanoic acid can be achieved through various organic reactions. One common method involves the oxidation of 6-methylheptanoic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4,5-dioxoheptanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Hydroxylamine (NH₂OH) for the formation of oximes, hydrazine (N₂H₄) for the formation of hydrazones.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Oximes, hydrazones.
Scientific Research Applications
6-Methyl-4,5-dioxoheptanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a biomarker for metabolic disorders such as type 1 tyrosinaemia.
Mechanism of Action
The primary mechanism of action of 6-Methyl-4,5-dioxoheptanoic acid involves the inhibition of heme biosynthesis. This compound interferes with the enzyme protoporphyrinogen oxidase, leading to the accumulation of protoporphyrin IX and subsequent disruption of heme production. This mechanism is particularly relevant in the context of herbicidal activity, where the inhibition of heme biosynthesis leads to the death of plant cells .
Comparison with Similar Compounds
Similar Compounds
4,6-Dioxoheptanoic acid: A closely related compound with similar structural features but lacking the methyl group at position 6.
Succinylacetone: Another related compound that shares the dioxo and carboxylic acid functionalities.
Uniqueness
6-Methyl-4,5-dioxoheptanoic acid is unique due to the presence of the methyl group at position 6, which can influence its reactivity and biological activity.
Properties
CAS No. |
90036-72-9 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-methyl-4,5-dioxoheptanoic acid |
InChI |
InChI=1S/C8H12O4/c1-5(2)8(12)6(9)3-4-7(10)11/h5H,3-4H2,1-2H3,(H,10,11) |
InChI Key |
XHQMQWTXRXEDIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Fluorophenyl)-2-[methyl(propan-2-yl)amino]ethan-1-one](/img/structure/B14385109.png)
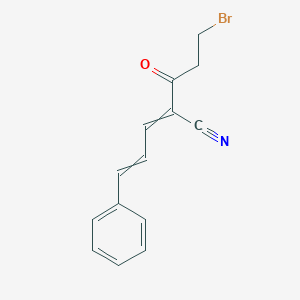

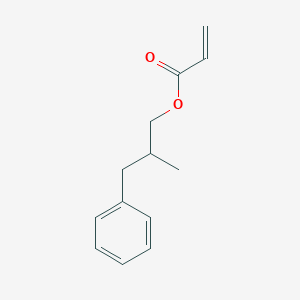
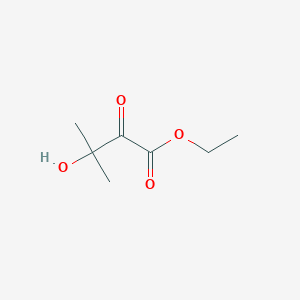
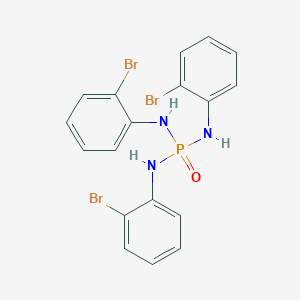
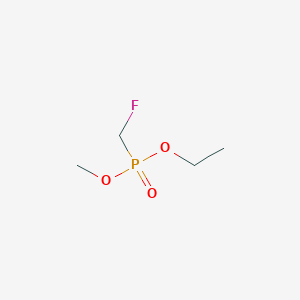
![{[1-(1-Methoxyhex-2-en-1-yl)-2-methylidenecyclobutyl]oxy}(trimethyl)silane](/img/structure/B14385135.png)
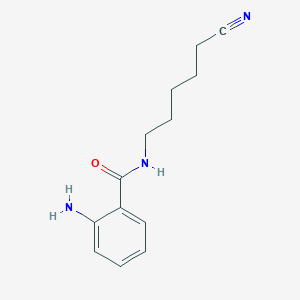
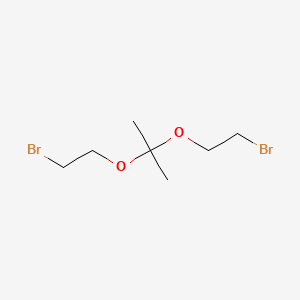
![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
